molecular formula C9H8O3 B1342639 3-Formyl-4-methylbenzoic Acid CAS No. 69526-89-2

3-Formyl-4-methylbenzoic Acid

Cat. No. B1342639
CAS RN: 69526-89-2
M. Wt: 164.16 g/mol
InChI Key: REPNRLBITGLALU-UHFFFAOYSA-N
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Description

3-Formyl-4-methylbenzoic Acid is a chemical compound that is related to various benzoic acid derivatives with potential biological and chemical applications. While the provided papers do not directly discuss 3-Formyl-4-methylbenzoic Acid, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the properties and potential uses of 3-Formyl-4-methylbenzoic Acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxy-5-formylbenzoic acid derivatives, involves conventional methods yielding satisfactory purity and yield . Similarly, 3-formylindole-7-carboxylic acid is synthesized from 3-methyl-2-nitrobenzoic acid through a multi-step process including esterification, condensation, reduction, and Vilsmeier-Haack reaction, achieving an overall yield of 53% . Another related compound, 3-formyl-4-hydroxyl benzoic acid, is synthesized using hydroxybenzoic acid and chloroform with a phase transfer catalyst, reaching a yield of 55.7% under optimal conditions . These methods suggest that the synthesis of 3-Formyl-4-methylbenzoic Acid could be achieved through similar synthetic routes with potential for optimization.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystal analysis. For instance, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid exhibits a planar structure with strong intramolecular hydrogen bonds . This information can be useful in predicting the molecular conformation of 3-Formyl-4-methylbenzoic Acid, which may also exhibit planarity and intramolecular hydrogen bonding.

Chemical Reactions Analysis

The papers describe the preparation of Schiff base ligands from related compounds, such as 3-Formyl-2-hydroxy-5-methylbenzoic acid, by condensation with diamines . These reactions are characterized by various spectroscopic methods, indicating that 3-Formyl-4-methylbenzoic Acid could also be used to form Schiff bases, which are important in coordination chemistry and as catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their antimicrobial activity. Esters of 4-hydroxy-5-formylbenzoic acid show inhibitory activity against Gram-positive bacteria and fungi . The molecular and crystal structures of these compounds contribute to their biological activity, as seen in the hydrogen-bonded sheets and chains in isomeric methyl benzoates . These findings suggest that 3-Formyl-4-methylbenzoic Acid may also possess similar properties, which could be explored for potential antimicrobial applications.

Scientific Research Applications

Synthesis and Ligand Applications

  • 3-Formyl-4-methylbenzoic acid has been used in the synthesis of Schiff base ligands. These ligands are synthesized through condensation with diamines such as ethylenediamine and diaminopropane, and are characterized by various spectroscopic methods (Cui Qing-xia, 2006).

Layered Structural Formation

  • This compound also contributes to the formation of layered structures in coordination polymers. When combined with 4,4′-bipyridyl, 3,5-dinitro-4-methylbenzoic acid forms a layered structure capable of incorporating molecules like anthracene, highlighting its potential in molecular assembly and material science (V. Pedireddi, A. Ranganathan, S. Chatterjee, 1998).

Supramolecular Assemblies

  • In supramolecular chemistry, a coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III) forms a stable host structure through hydrogen bonds, accommodating various guest species. This reveals its importance in the design of host-guest systems (S. Varughese, V. Pedireddi, 2005).

Complexation Studies

  • Complexation studies involving β-cyclodextrin and its derivatives with 4-methylbenzoic acid and related compounds have been conducted. These studies explore the stability constants of the complexes, aiding in understanding molecular interactions in solution (Susan E. Brown et al., 1993).

Synthetic Intermediate Research

  • The methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, has been synthesized and its crystal structure analyzed. This research contributes to the field of organic synthesis and crystallography (A. Covarrubias-Zúñiga et al., 2002).

Degradation Pathway Analysis

  • The anaerobic degradation pathway of 4-methylbenzoate has been studied in certain bacterial strains. Understanding the molecular mechanisms of this degradation pathway is crucial for environmental biotechnology and waste treatment applications (S. Lahme et al., 2012).

Photocatalytic Degradation Studies

  • Research on the photocatalytic degradation of o-methylbenzoic acid in TiO2 aqueous suspension, which includes studies on the influence of pH and anions, is relevant for environmental remediation and understanding chemical kinetics (K. H. Wang et al., 2000).

Safety And Hazards

3-Formyl-4-methylbenzoic Acid has several safety precautions associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-formyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNRLBITGLALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307031
Record name 3-Formyl-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-methylbenzoic Acid

CAS RN

69526-89-2
Record name 3-Formyl-4-methylbenzoic acid
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Record name 3-Formyl-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid (2.14 g, 10.00 mmol, 1.00 equiv) in tetrahydrofuran (30 mL) under nitrogen at −78° C. was added n-BuLi (10 mL, 2.5 M in THF, 2.50 equiv) dropwise. After stirring for 1 h below −70° C., DMF (5 mL) was slowly added. The resulting solution was warmed slowly to room temperature and stirred for 1 h. After carefully quenching the reaction by slowly adding 50 mL of water, the pH was adjusted to ˜3-4 using aqueous HCl (6 M). The resulting mixture was extracted with 2×50 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1.6 g (98%) of the title compound as a yellow solid.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid (2.14 g, 10.0 mmol) in tetrahydrofuran (30 mL) under nitrogen at -78° C. was added n-BuLi (10 mL, 2.5 M in THF, 25 mmol) drop-wise. The mixture was stirred for 1 h below −70° C., then DMF (5 mL) was slowly added. The resulting solution was slowly warmed to room temperature and stirred for 1 h, then carefully quenched by slow addition of water (50 mL). The pH was adjusted to −3-4 using aqueous HCl (6 M) and the resulting mixture was extracted with ethyl acetate (2×50 mL). The combined organics was dried (Na2SO4), filtered, and concentrated under reduced pressure to yield the title compound as a yellow solid (1.6 g, 98%).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

Under nitrogen, Pd(dppf) (72 mg, 89 μmol) was added to a solution of 3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester (2.80 g, 8.97 mmol) in dioxane (40 mL). The mixture was stirred at rt and dimethyl zinc (11.2 g, 13.5 mmol, 12.1 mL of a 1.2M solution in toluene) was added. The mixture was stirred at 75° C. for 1 h. The mixture was cooled to rt before a 2M aq. LiOH solution (40 mL) was added. The mixture was stirred at rt for 2 h before it was concentrated. The residue was dissolved in EA and extracted with 1M aq. NaOH and water. The aq. extracts were acidified by adding 2N aq. HCl (30 mL) and then extracted with EA. The org. extract was dried over Na2SO4, filtered and concentrated. The crude product was purified by prep. HPLC to give the title compound as a pale yellow powder (903 mg). LC-MS*: tR=0.27 min, [M−H]−=162.90; 1H NMR (D6-DMSO): δ 2.69 (s, 3H), 7.49 (d, J=7.8 Hz, 1H), 8.08 (dd, J=7.8, 1.8 Hz, 1H), 8.38 (d, J=1.8 Hz, 1H), 10.29 (s, 1H), 13.20 (s, 1H).
[Compound]
Name
Pd(dppf)
Quantity
72 mg
Type
reactant
Reaction Step One
Name
3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

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